REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BrH:8].[N:9]([O-])=O.[Na+]>O>[Br-:8].[C:2]1([N+:1]#[N:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
425 g
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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Into a 4-liter three-neck flask, provided with a thermometer
|
Type
|
TEMPERATURE
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Details
|
To this mixture, maintained between 0°C and 4°C
|
Name
|
|
Type
|
|
Smiles
|
[Br-].C1(=CC=CC=C1)[N+]#N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |